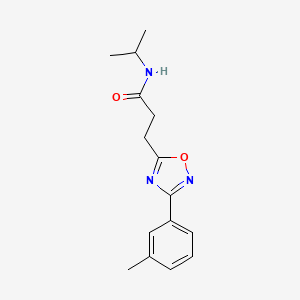
N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as MTPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTPP is a member of the oxadiazole family, which is known for its diverse range of biological activities.
作用機序
The mechanism of action of N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. In cancer cells, N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes and disrupting mitochondrial function. In bacterial cells, N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to disrupt cell membrane integrity and inhibit protein synthesis.
Biochemical and Physiological Effects
N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have several biochemical and physiological effects, including the modulation of enzyme activity, the induction of apoptosis, and the disruption of cellular processes. In animal studies, N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit low toxicity and to be well-tolerated at high doses. However, further studies are needed to fully understand the long-term effects of N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide on animal and human health.
実験室実験の利点と制限
N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages for lab experiments, including its potent biological activity, low toxicity, and ease of synthesis. However, N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide also has some limitations, including its limited solubility in aqueous solutions and its potential for off-target effects. Additionally, further studies are needed to fully understand the mechanism of action of N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide and its potential side effects.
将来の方向性
There are several future directions for the study of N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, including the development of more potent analogs, the investigation of its mechanism of action, and the exploration of its potential applications in various fields such as drug discovery, materials science, and biochemistry. Additionally, further studies are needed to fully understand the long-term effects of N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide on animal and human health and to determine its potential as a therapeutic agent.
合成法
The synthesis of N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with isopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction typically takes place in a solvent such as dichloromethane or dimethylformamide (DMF) and is followed by purification using column chromatography. The yield of N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is typically around 70-80%.
科学的研究の応用
N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit potent antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. Additionally, N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been investigated for its potential use as an antimicrobial agent against various bacterial strains. In materials science, N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been used as a building block for the synthesis of novel fluorescent materials. In biochemistry, N-isopropyl-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to modulate the activity of certain enzymes, making it a potential tool for studying enzyme kinetics.
特性
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10(2)16-13(19)7-8-14-17-15(18-20-14)12-6-4-5-11(3)9-12/h4-6,9-10H,7-8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYZFFLWYAHKKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(propan-2-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

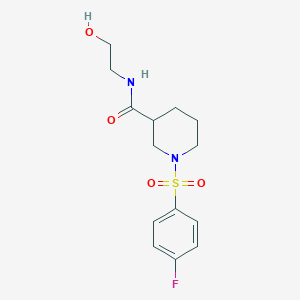
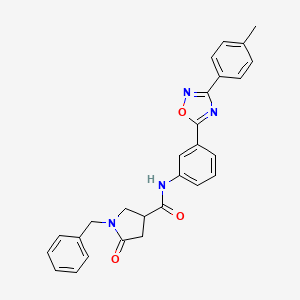
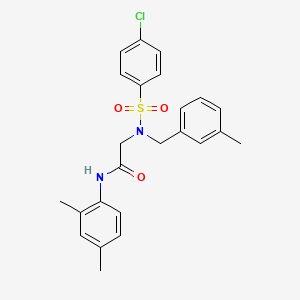
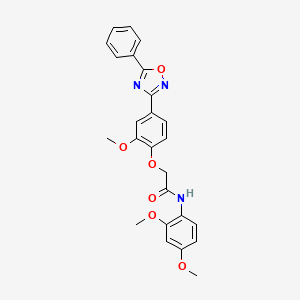
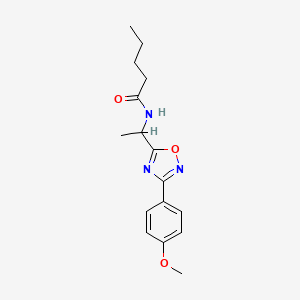

![(E)-N'-(4-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718562.png)

![3-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718592.png)

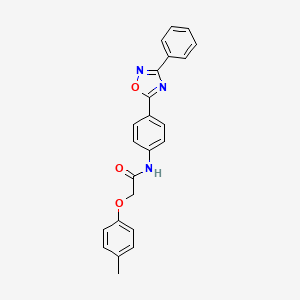
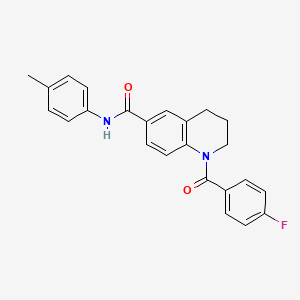

![1-(4-methylbenzoyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7718623.png)